3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Description
This compound is a hybrid heterocyclic molecule featuring a triazolo[4,3-a]pyrimidin-7-one core fused with a dihydropyrazole ring. Key structural motifs include:
- Thiophen-2-yl substituent: Contributes to π-π stacking interactions and metabolic stability due to sulfur’s electronegativity .
- Sulfanyl linkage: Increases solubility and influences conformational flexibility .
- 5-Methyl group: Steric effects may optimize steric complementarity with biological targets .
Such hybrid structures are designed to exploit synergistic interactions with enzymes or receptors, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
3-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S2/c1-12-9-18(29)23-20-24-25-21(27(12)20)32-11-19(30)28-16(13-4-6-14(22)7-5-13)10-15(26-28)17-3-2-8-31-17/h2-9,16H,10-11H2,1H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJYQWWQLBMMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the pyrazole and thienyl groups. The final steps involve the addition of the fluorophenyl group and the formation of the thioether linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the aromatic rings or the pyrazole moiety.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- A triazolo moiety.
- A pyrazole ring with a fluorophenyl substituent.
- A thiophene group.
- An oxoethyl sulfanyl linkage.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 667.8 g/mol.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity against various diseases. Some notable applications include:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 256 µg/mL .
2. Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The incorporation of various substituents can enhance their cytotoxic effects against cancer cell lines. For example, compounds containing the pyrazole and triazolo frameworks have been synthesized and tested for their ability to induce apoptosis in cancer cells .
3. Anti-inflammatory Effects
Certain derivatives of this compound have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include:
- Condensation reactions between thiophenes and pyrazoles.
- Oxidative coupling to form the triazole ring.
- Functional group modifications to enhance biological activity.
Case Study 1: Antimicrobial Synthesis
A study synthesized various pyrazole derivatives from 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide through reactions with halogenated compounds. The resulting products were evaluated for their antimicrobial activity, demonstrating significant effectiveness against several pathogens .
Case Study 2: Anticancer Screening
In another investigation, triazole-containing compounds were screened for their anticancer properties against multiple cancer cell lines. The study highlighted that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Mechanism of Action
The mechanism of action of 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Anticancer Activity: The target compound’s 4-fluorophenyl group aligns with derivatives in , where fluorinated aryl groups enhance cytotoxicity by 30–50% compared to non-fluorinated analogs . Compound L5 () lacks the fluorophenyl group but retains antimicrobial activity, suggesting the thiophen-2-yl moiety alone is insufficient for anticancer efficacy .
Metabolic Stability :
- The sulfanyl (-S-) linker in the target compound may improve resistance to oxidative metabolism compared to ether (-O-) or amine (-NH-) linkages in analogs like L5 .
Binding Affinity :
- The triazolo[4,3-a]pyrimidin-7-one core in the target compound offers a planar geometry conducive to intercalation with DNA or enzyme active sites, similar to thiazolo[3,2-a]pyrimidines in .
- Compound 12 () demonstrates that bulkier substituents (e.g., methoxyphenyl) reduce solubility but increase hydrophobic interactions in tumor cells .
Pharmacokinetic Properties :
- The target compound’s estimated molecular weight (~463.4 g/mol) falls within Lipinski’s rule of five limits, unlike Compound 12 (621.1 g/mol), which may face bioavailability challenges .
Biological Activity
The compound 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple pharmacophores. Its molecular formula is with a molecular weight of approximately 667.8 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 667.8 g/mol |
| Molecular Formula | C30 H30 F N7 O4 S3 |
| LogP | 3.7127 |
| LogD | 3.7127 |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. The compound's structure allows it to modulate pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties : Compounds containing pyrazole and thiophene moieties have shown promising antimicrobial activity against a range of pathogens. This includes antibacterial and antifungal effects, which are crucial for developing new therapeutic agents against resistant strains .
- Anti-inflammatory Effects : The presence of the triazole ring contributes to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which are pivotal in various inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with pyrazole and triazole frameworks:
- Study on Anticancer Activity : A recent study highlighted that derivatives with similar structures demonstrated IC50 values ranging from 193.93 µg/mL to over 300 µg/mL against various cancer cell lines (e.g., A549, HT-29). These findings suggest moderate to high cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation reported that compounds with a pyrazole core exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
